ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate
Description
Ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a bicyclic system. Key structural attributes include:
- A 2,3-dimethylphenyl substituent at position 3, contributing to lipophilicity and steric bulk.
- An ethyl benzoate ester linked via an acetamido group at position 1, influencing solubility and bioavailability.
This compound’s design aligns with strategies for modulating kinase inhibition or anticancer activity, common among thienopyrimidine derivatives .
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-4-33-24(31)17-8-10-18(11-9-17)26-21(29)14-27-20-12-13-34-22(20)23(30)28(25(27)32)19-7-5-6-15(2)16(19)3/h5-13,20,22H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVUEPCBWZQUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.
Chemical Structure and Properties
The compound features a unique structural framework combining aromatic and heterocyclic components. The molecular formula is with a molecular weight of 379.4 g/mol. The IUPAC name is N-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O4 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
| InChI Key | YEMLILQNFLUTJD-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : Combining 2,3-dimethylaniline with ethyl 4-ethoxybenzoylacetate.
- Cyclization : Formation of the thieno[3,2-d]pyrimidine core.
- Amide Formation : Finalizing the structure through amide bond formation under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate several biochemical pathways:
- Antimicrobial Activity : Studies have shown that derivatives containing thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
- Anticancer Properties : Research indicates that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
-
Antimicrobial Efficacy : A study reported that derivatives exhibited potent activity against drug-resistant strains of bacteria and fungi. Specifically, compounds were found to have minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant S. aureus strains .
Compound Target Organism MIC (µg/mL) Ethyl Compound A S. aureus 8 Ethyl Compound B E. faecium 16 - Anticancer Screening : Another study identified novel anticancer compounds through screening libraries that included thieno[3,2-d]pyrimidine derivatives. These compounds showed promising results in inhibiting cell proliferation in various cancer models .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies indicate that compounds similar to ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate exhibit cytotoxic effects against various cancer cell lines. The thieno[3,2-d]pyrimidine moiety has been noted for its ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : Research has shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial activities. This compound may act against bacterial and fungal strains by disrupting their cellular processes.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit inflammatory pathways and cytokine production.
Case Studies
- In vitro Studies : In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These studies utilized various concentrations of the compound over extended periods to assess cell viability and apoptotic markers.
- In vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Early findings suggest promising results in tumor reduction in xenograft models when treated with this compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:
Key Observations :
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (structural fingerprint-based metrics), the target compound shows:
- High similarity (>70%) with thieno[3,2-d]pyrimidine analogs (e.g., ) due to shared core and acetamido/benzoate motifs.
- Moderate similarity (~50–60%) with pyrido[2,3-d]pyrimidine derivatives (e.g., ) due to divergent core structures .
- Proteomic Interaction Signatures: Platforms like CANDO predict divergent biological behaviors between thieno- and pyrido-core compounds, as proteome-wide interaction profiles are sensitive to core heterocycle variations .
Physicochemical and Pharmacokinetic Properties
Implications : The target’s higher logP suggests better membrane permeability but challenges in aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
